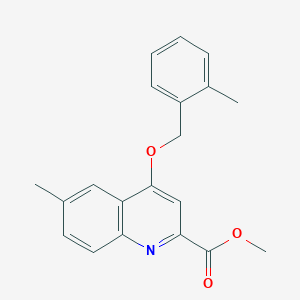

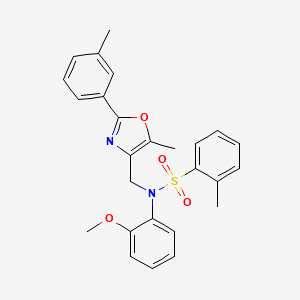

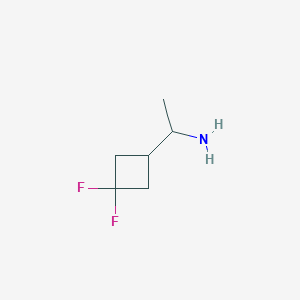

Methyl 6-methyl-4-((2-methylbenzyl)oxy)quinoline-2-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“Methyl 6-methyl-4-((2-methylbenzyl)oxy)quinoline-2-carboxylate” is a quinoline derivative . Quinolines are important compounds due to their variety of applications in medicinal, synthetic organic chemistry as well as in the field of industrial chemistry .

Synthesis Analysis

The synthesis of quinoline derivatives has seen recent advances, with societal expectations that chemists should produce greener and more sustainable chemical processes . The synthesis of quinoline-2-carboxylate derivative by Cu(OTf)2 catalyst via the intermolecular addition of alkyne onto imines and subsequent intermolecular ring closure by arylation has been described .Molecular Structure Analysis

The molecular formula of “Methyl 6-methyl-4-((2-methylbenzyl)oxy)quinoline-2-carboxylate” is C11H9NO2 . Its average mass is 187.195 Da and its monoisotopic mass is 187.063324 Da .Chemical Reactions Analysis

Quinoline derivatives have been synthesized using various methods such as microwave, using clay or some other catalyst which could be recycled and reused, one-pot reaction, solvent-free reaction conditions, using ionic liquids, ultrasound promoted synthesis and photocatalytic synthesis (UV radiation) .科学的研究の応用

Synthesis and Chemical Properties

Quinoline derivatives, including Methyl 6-methyl-4-((2-methylbenzyl)oxy)quinoline-2-carboxylate, have been synthesized through various chemical reactions, showcasing their versatility in organic chemistry. For instance, a facile protocol for the efficient preparation of various quinoxaline-3-carbonyl compounds demonstrates the interest in developing practical methods for synthesizing quinoline and related structures due to their biological significance and potential applications (Xie et al., 2019). Another study highlights a sustainable synthesis of quinolines catalyzed by manganese PNP pincer complexes, emphasizing environmentally benign and practical approaches for constructing these compounds (Mastalir et al., 2016).

Biological Activities and Applications

Quinoline derivatives have been explored for their potential biological activities, including cytotoxic properties against various cancer cell lines. For example, carboxamide derivatives of benzo[b][1,6]naphthyridines, related to quinoline structures, showed potent cytotoxicity against murine leukemia, lung carcinoma, and human leukemia cell lines, indicating the therapeutic potential of these compounds (Deady et al., 2003). Similarly, new quinoxaline-2-carboxylate 1,4-dioxide derivatives were synthesized and evaluated for their antituberculosis activity, demonstrating the importance of quinoline derivatives in addressing infectious diseases (Jaso et al., 2005).

Catalytic and Material Science Applications

The versatility of quinoline derivatives extends beyond biological applications, as seen in their use as ligands in catalysis and material science. A study on the synthesis of Ru(II) complexes with bidentate benzimidazole-based ligands derived from quinoline-2-carboxylic acid showcases the role of these compounds in catalytic oxidation processes (Dayan et al., 2016). These findings illustrate the broad utility of quinoline derivatives in facilitating chemical transformations, highlighting their significance in both academic and industrial settings.

特性

IUPAC Name |

methyl 6-methyl-4-[(2-methylphenyl)methoxy]quinoline-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19NO3/c1-13-8-9-17-16(10-13)19(11-18(21-17)20(22)23-3)24-12-15-7-5-4-6-14(15)2/h4-11H,12H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIAFZRHJNDEWCL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(C=C2OCC3=CC=CC=C3C)C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 6-methyl-4-((2-methylbenzyl)oxy)quinoline-2-carboxylate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-chloro-4-methylphenyl)-2-{[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2393816.png)

![2-[(1-Phenyl-1H-tetrazole-5-ylthio)acetyl]naphthalene](/img/structure/B2393817.png)

![2-[(4-Fluorophenyl)methylene]-6-hydroxy-4-methylbenzo[b]furan-3-one](/img/structure/B2393832.png)

![N-[(2,4-Dichlorophenyl)methyl]-5,6-dimethylpyrimidine-4-carboxamide](/img/structure/B2393834.png)

![N-(4-methoxybenzo[d]thiazol-2-yl)-2-(p-tolylthio)acetamide](/img/structure/B2393836.png)